Trifloroside
Overview
Description
Trifloroside is a secoiridoid glycoside known for its antioxidant activity. It is isolated from the roots of Gentianae Scabrae Radix, a plant used in traditional medicine. This compound has been studied for its bioactive effects, particularly in promoting osteogenic activity, which includes differentiation, adhesion, migration, and mineralization in pre-osteoblast cells .
Preparation Methods
Trifloroside is typically isolated from the roots of Gentianae Scabrae Radix The extraction process involves several steps, including solvent extraction, purification, and crystallization the general approach involves using organic solvents to extract the compound, followed by purification techniques such as column chromatography and recrystallization to obtain pure this compound .
Chemical Reactions Analysis
Trifloroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trifloroside has several scientific research applications:
Chemistry: this compound is studied for its antioxidant properties and its potential use in synthesizing other bioactive compounds.
Biology: It is used to study cell differentiation, adhesion, migration, and mineralization, particularly in osteoblast cells.
Medicine: this compound is investigated for its potential therapeutic effects in treating bone-related diseases due to its ability to promote osteogenic activity.
Mechanism of Action
Trifloroside exerts its effects through several molecular pathways. It promotes nuclear RUNX2 expression and localization by stimulating the major osteogenic BMP2-Smad1/5/8-RUNX2 pathway. Additionally, this compound increases the levels of p-GSK3β, β-catenin, p-JNK, and p-p38, which are involved in cell differentiation and mineralization. The compound also enhances the expression of MMP13, promoting cell migration and adhesion .
Comparison with Similar Compounds
Trifloroside is unique due to its specific bioactive effects on osteoblast differentiation and mineralization. Similar compounds include other secoiridoid glycosides, flavonoids, lignans, and triterpenes found in Gentianae Scabrae Radix. this compound stands out for its potent osteogenic activity and its potential therapeutic applications in bone-related diseases .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O20/c1-5-17-18-9-10-46-31(44)20(18)12-48-33(17)55-35-30(50-16(4)39)29(49-15(3)38)28(23(53-35)13-47-14(2)37)54-32(45)19-7-6-8-21(24(19)40)51-34-27(43)26(42)25(41)22(11-36)52-34/h5-8,12,17-18,22-23,25-30,33-36,40-43H,1,9-11,13H2,2-4H3/t17-,18+,22-,23-,25-,26+,27-,28-,29+,30-,33+,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBMLYUFYBZPCX-XQARLGSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317839 | |
Record name | Trifloroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-10-2 | |
Record name | Trifloroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53823-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifloroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifloroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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